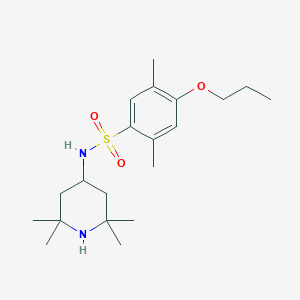
2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs . The molecule also contains a piperidine ring, which is a common structural element in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of its atoms and the bonds between them. It would likely have regions of varying electron density and polarity due to the presence of different functional groups .Chemical Reactions Analysis
The types of chemical reactions this compound might undergo would depend on its specific structure. For example, the benzenesulfonamide group might undergo substitution reactions, while the piperidine ring might participate in reactions like ring-opening or deprotonation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. Factors like polarity, molecular weight, and the presence of different functional groups would all play a role .Applications De Recherche Scientifique
Structural Characterization and Hydrogen Bonding
Compounds closely related to this chemical, such as 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide and its analogues, have been studied for their structural properties, particularly focusing on hydrogen bonding and molecular arrangements. These studies contribute to understanding the chemical and physical properties of such compounds, which are significant for their applications in various fields, including materials science and drug design (Siddiqui et al., 2008).
Synthesis and Molecular Structure
Research on isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, a compound structurally related to your chemical of interest, highlights the importance of synthesis methods and molecular structure analysis. Such studies are vital for developing new compounds with potential applications in pharmaceuticals and materials science (Rublova et al., 2017).
Inhibitors and Biological Evaluation
Substituted benzenesulfonamides, like the compound , have been investigated for their potential as inhibitors, particularly in biological contexts. For example, studies have explored their role as membrane-bound phospholipase A2 inhibitors, indicating potential therapeutic applications (Oinuma et al., 1991).
Antagonistic Properties
The development of compounds such as 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides, which exhibit potent antagonistic properties against specific receptors, is another area of interest. Such research is crucial for designing new drugs targeting specific biological pathways (Esteve et al., 2006).
Antioxidant and Enzyme Inhibitory Profile
Research on benzenesulfonamides incorporating certain structural motifs, such as triazine, has revealed antioxidant properties and enzyme inhibitory profiles. These findings are significant for developing treatments for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).
Mécanisme D'action
Target of Action
The compound 2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is primarily associated with the protodeboronation of pinacol boronic esters . These esters are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a radical approach . This interaction leads to the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . The process involves the removal of the boron moiety at the end of a sequence .
Biochemical Pathways
The affected pathway is the protodeboronation of alkyl boronic esters . This process is significant in the functionalizing deboronation of alkyl boronic esters . The downstream effects include various transformations such as oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
The compound’s interaction with its targets suggests that it may have a significant impact on the bioavailability of the resulting products .
Result of Action
The compound’s action results in the formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Propriétés
IUPAC Name |
2,5-dimethyl-4-propoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3S/c1-8-9-25-17-10-15(3)18(11-14(17)2)26(23,24)21-16-12-19(4,5)22-20(6,7)13-16/h10-11,16,21-22H,8-9,12-13H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJSZRDASPLOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
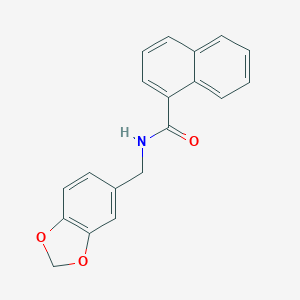
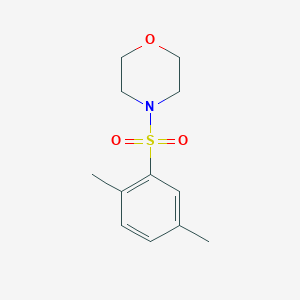
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344883.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344886.png)
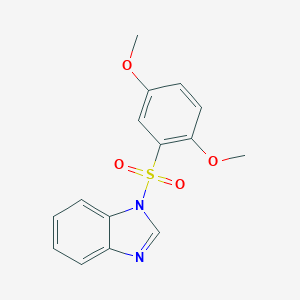
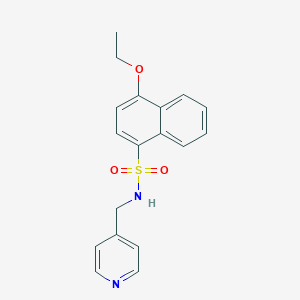
![4-Benzyl-1-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B344892.png)
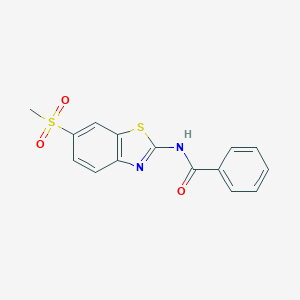
![1-[(4-Methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B344895.png)


![1-[(3,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B344905.png)

